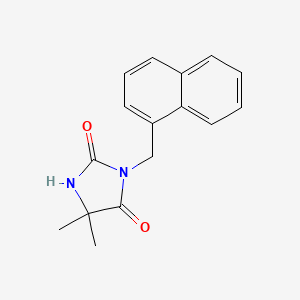
(4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound that has been gaining attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound belongs to the class of piperidine derivatives and has been found to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone can modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to exhibit analgesic effects by modulating the activity of pain receptors in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is its potential applications in pharmacology and medicinal chemistry. However, its use in laboratory experiments may be limited due to its high cost and low availability.
Direcciones Futuras
There are several future directions for research on (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone. One potential direction is to explore its potential applications in the treatment of various neurological disorders, including schizophrenia, depression, and chronic pain. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, further research may be needed to optimize the synthesis method for (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone to improve its yield and purity.
In conclusion, (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone is a promising chemical compound that has potential applications in pharmacology and medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis method for (4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone involves the reaction of 4-benzylpiperidine with 5-methylpyrazine-2-carboxylic acid chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
(4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone has been extensively studied for its potential applications in pharmacology and medicinal chemistry. It has been found to exhibit various biological activities, including antipsychotic, antidepressant, and analgesic effects.
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14-12-20-17(13-19-14)18(22)21-9-7-16(8-10-21)11-15-5-3-2-4-6-15/h2-6,12-13,16H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPGZGZXDHCJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)-(5-methylpyrazin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)







![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)



